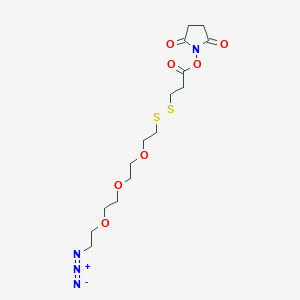

Azido-PEG3-SS-NHS

Description

BenchChem offers high-quality Azido-PEG3-SS-NHS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azido-PEG3-SS-NHS including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H24N4O7S2 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |

InChI Key |

GULGJNLQJQCHEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Azido-PEG3-SS-NHS: A Technical Guide to a Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities, applications, and experimental considerations of Azido-PEG3-SS-NHS, a key reagent in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to Azido-PEG3-SS-NHS

Azido-PEG3-SS-NHS is a heterobifunctional crosslinker that offers a combination of functionalities enabling a two-step conjugation strategy.[1] This molecule is comprised of three key components:

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chains of lysine residues on proteins, to form stable amide bonds.[2]

-

Azide Group (N₃): As a bioorthogonal chemical handle, the azide group facilitates highly specific "click chemistry" reactions with alkyne-containing molecules.[3] This allows for the attachment of a second molecule of interest without interfering with biological functionalities.

-

Disulfide (SS) Bond within a PEGylated Spacer: The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance.[4] Critically, the disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment, enabling the controlled release of conjugated payloads.[5]

This unique combination of features makes Azido-PEG3-SS-NHS an invaluable tool for the precise construction of complex biomolecular conjugates. Its primary application lies in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.

Physicochemical Properties

A summary of the key physicochemical properties of Azido-PEG3-SS-NHS is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₄O₇S₂ | |

| Molecular Weight | 436.51 g/mol | |

| Appearance | Colorless oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |

Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using Azido-PEG3-SS-NHS is a sequential, two-stage process that leverages the linker's distinct reactive ends.

Stage 1: Antibody Modification

The first stage involves the reaction of the NHS ester moiety with primary amines on the antibody. The ε-amino groups of lysine residues are the most common targets for this reaction. This step results in the antibody being "functionalized" with the linker, now bearing terminal azide groups.

Stage 2: Payload Conjugation via Click Chemistry

In the second stage, an alkyne-modified cytotoxic payload is introduced. The azide groups on the modified antibody react with the alkyne groups on the payload via a click chemistry reaction to form a stable triazole linkage. This can be achieved through two primary methods:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as DBCO or BCN, and is often preferred for biological applications to avoid copper-induced cytotoxicity.

The following diagram illustrates the overall workflow for ADC synthesis using Azido-PEG3-SS-NHS.

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These should be considered as starting points and may require optimization for specific antibodies and payloads.

Protocol for Antibody Modification with Azido-PEG3-SS-NHS

This protocol details the conjugation of the linker to lysine residues on the antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG3-SS-NHS

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

-

Linker Preparation: Immediately before use, prepare a stock solution of Azido-PEG3-SS-NHS in anhydrous DMSO (e.g., 10 mM).

-

Conjugation Reaction: Add a calculated molar excess of the Azido-PEG3-SS-NHS stock solution to the antibody solution. The molar ratio will influence the resulting Drug-to-Antibody Ratio (DAR) and should be optimized. A common starting point is a 5-20 fold molar excess of linker to antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column or by SEC. Collect the protein fractions containing the azido-modified antibody.

Protocol for Payload Conjugation via Click Chemistry (SPAAC Example)

This protocol outlines the attachment of a DBCO-modified cytotoxic payload to the azido-modified antibody.

Materials:

-

Azido-modified antibody from the previous protocol

-

DBCO-modified cytotoxic payload

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

-

Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or SEC)

Procedure:

-

Payload Preparation: Prepare a stock solution of the DBCO-modified payload in DMSO.

-

Conjugation Reaction: Add the DBCO-payload stock solution to the azido-modified antibody solution. A molar excess of 1.5-3 equivalents of the payload over the azide groups is a typical starting point.

-

Incubation: Incubate the reaction for 4-16 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting ADC to remove unreacted payload and other impurities using HIC or SEC. Collect the fractions containing the purified ADC.

Protocol for Disulfide Bond Cleavage Assay

This protocol is designed to assess the release of the payload from the ADC under reducing conditions.

Materials:

-

Purified ADC

-

Reducing agents: Dithiothreitol (DTT) and Glutathione (GSH)

-

Reaction Buffer: PBS, pH 7.4

-

Analysis system (e.g., RP-HPLC, LC-MS)

Procedure:

-

Reaction Setup: Prepare separate reaction mixtures of the ADC in PBS. To one set, add DTT to a final concentration of 1-10 mM. To another set, add GSH to a final concentration of 1-10 mM to mimic intracellular conditions.

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of each reaction mixture.

-

Analysis: Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

Quantitative Data and Considerations

The efficiency and outcome of the conjugation and cleavage processes are influenced by several factors. The following tables summarize key quantitative data and experimental parameters.

NHS Ester Reaction Parameters

The reaction between the NHS ester and primary amines is a critical step. Its efficiency is highly dependent on the reaction conditions.

| Parameter | Typical Range/Value | Notes | Reference |

| Optimal pH | 7.2 - 8.5 | At lower pH, amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is significantly increased. | , |

| Reaction Time | 1 - 4 hours at Room Temp.2 - 8 hours at 4°C | Longer incubation times may be required at lower temperatures or pH. | |

| Molar Excess of Linker | 5 - 20 fold | This is a critical parameter for controlling the Drug-to-Antibody Ratio (DAR). Higher excess leads to a higher DAR but also increases the risk of aggregation. | |

| Half-life of Hydrolysis | ~10 minutes at pH 8.6 (4°C)4-5 hours at pH 7.0 (0°C) | The competing hydrolysis reaction reduces the amount of active NHS ester available for conjugation. |

Disulfide Bond Cleavage

The cleavage of the disulfide bond is essential for the release of the cytotoxic payload within the target cell. The rate of cleavage is dependent on the reducing agent and its concentration.

| Reducing Agent | Typical Concentration | Notes | Reference |

| Glutathione (GSH) | 1 - 10 mM | This concentration range mimics the intracellular environment, where GSH is the primary reducing agent. | |

| Dithiothreitol (DTT) | 10 - 100 mM | DTT is a potent, non-physiological reducing agent often used for in vitro characterization and complete reduction. |

The stability of the disulfide bond in circulation is crucial to minimize off-target toxicity. Steric hindrance around the disulfide bond can increase its stability in the low-reducing environment of the plasma.

Characterization of ADCs: Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both efficacy and safety. Several analytical techniques are used to determine the average DAR and the distribution of different drug-loaded species.

| Technique | Principle | Advantages | Disadvantages | Reference |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher drug load increases hydrophobicity. | Performed under native conditions, provides information on the distribution of different DAR species. | Lower resolution compared to RP-HPLC. | , |

| Reversed-Phase HPLC (RP-HPLC) | Often performed after reduction of the antibody to separate light and heavy chains with different drug loads. | Higher resolution, can provide more detailed information on drug distribution. | Denaturing conditions. | |

| UV/Vis Spectroscopy | Utilizes the distinct absorbance spectra of the antibody and the payload to calculate the average DAR. | Rapid and simple. | Requires that the payload has a unique absorbance peak away from the antibody's 280 nm peak. | |

| Mass Spectrometry (MS) | Provides precise mass measurements of the intact ADC or its subunits to determine the number of conjugated drugs. | Highly accurate and can identify different drug-loaded species. | Can be more complex and requires specialized instrumentation. |

The diagram below illustrates the principle of HIC for DAR analysis.

Signaling Pathways and Therapeutic Action

The therapeutic efficacy of an ADC constructed with Azido-PEG3-SS-NHS relies on a sequence of events that culminate in the targeted killing of cancer cells.

-

Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Intracellular Trafficking and Cleavage: The ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. In the highly reducing environment of the cytoplasm, which has a high concentration of glutathione (GSH), the disulfide bond in the linker is cleaved.

-

Payload Release and Action: The cleavage of the disulfide bond liberates the cytotoxic payload. The free drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Conclusion

Azido-PEG3-SS-NHS is a powerful and versatile heterobifunctional crosslinker that enables the precise and controlled synthesis of complex bioconjugates. Its well-defined reactive ends, coupled with a cleavable disulfide bond, make it an ideal reagent for the development of antibody-drug conjugates. A thorough understanding of the reaction parameters, cleavage kinetics, and analytical characterization methods is essential for the successful application of this linker in the design of novel and effective targeted therapies.

References

- 1. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to Azido-PEG3-SS-NHS: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Azido-PEG3-SS-NHS ester, a heterobifunctional and cleavable crosslinker. It is designed to be an essential resource for professionals in the fields of bioconjugation, drug delivery, and proteomics, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Core Concepts: Chemical Structure and Properties

Azido-PEG3-SS-NHS ester is a versatile molecule engineered with four key functional components: an azide group, a polyethylene glycol (PEG) spacer, a disulfide bond, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties allows for a multi-step, controlled approach to conjugating biomolecules, making it particularly valuable in the construction of complex architectures like Antibody-Drug Conjugates (ADCs).

The NHS ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found on the surface of antibodies and other proteins. The azide group is a bioorthogonal functional group that can participate in highly specific "click chemistry" reactions, most notably with alkyne-modified molecules. The PEG3 spacer is a short, hydrophilic chain of three ethylene glycol units that enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final product. The centrally located disulfide bond offers a cleavable linkage that is stable in systemic circulation but can be selectively reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione.

Chemical Structure

IUPAC Name: 2,5-dioxopyrrolidin-1-yl 2-(2-(2-(2-azidoethoxy)ethoxy)ethyl)disulfanyl)acetate

Molecular Formula: C₁₅H₂₄N₄O₇S₂

SMILES: O=C(ON1C(CCC1=O)=O)CCSSCCOCCOCCOCCN=[N+]=[N-]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Azido-PEG3-SS-NHS ester.

| Property | Value |

| Molecular Weight | 452.55 g/mol |

| Purity | Typically >95% |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Reaction Mechanisms and Experimental Workflows

The utility of Azido-PEG3-SS-NHS ester lies in its ability to facilitate a two-stage conjugation process. The first stage involves the reaction of the NHS ester with a primary amine on a biomolecule, followed by the second stage where the azide group is used for click chemistry.

Stage 1: Amine Conjugation via NHS Ester

The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH.

Stage 2: Click Chemistry Conjugation

The azide-modified biomolecule can then be conjugated to a second molecule containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Stage 3: Disulfide Bond Cleavage

The disulfide bond in the linker can be cleaved by reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are present at higher concentrations inside cells compared to the bloodstream. This allows for the targeted release of the payload.[1][2][3][4][5]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an Antibody-Drug Conjugate (ADC) using Azido-PEG3-SS-NHS ester.

Protocol 1: Antibody Modification with Azido-PEG3-SS-NHS Ester

Materials:

-

Antibody of interest (e.g., IgG)

-

Azido-PEG3-SS-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

-

Linker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-SS-NHS ester in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

-

Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of Azide-Modified Antibody:

-

Remove excess linker and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.

-

Protocol 2: Payload Conjugation via Click Chemistry (SPAAC)

Materials:

-

Azide-modified antibody (from Protocol 3.1)

-

Alkyne-modified payload (e.g., DBCO-drug)

-

Anhydrous DMSO

-

PBS, pH 7.4

Procedure:

-

Payload Preparation:

-

Prepare a stock solution of the alkyne-modified payload in anhydrous DMSO.

-

-

Click Chemistry Reaction:

-

Add a 1.5- to 3-fold molar excess of the alkyne-payload stock solution to the azide-modified antibody solution.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Protocol 3: Disulfide Bond Cleavage

Materials:

-

Purified ADC

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

PBS, pH 7.4

Procedure:

-

Prepare a stock solution of the reducing agent:

-

Freshly prepare a 1 M stock solution of DTT in deionized water or a 0.5 M stock solution of TCEP in PBS.

-

-

Set up the cleavage reaction:

-

To the ADC solution (e.g., 1 mg/mL in PBS), add the reducing agent stock solution to a final concentration of 10-100 mM for DTT or 5-20 mM for TCEP.

-

-

Incubate the reaction:

-

Incubate the reaction mixture at 37°C for 1-4 hours. The extent of cleavage can be monitored by techniques such as RP-HPLC or SDS-PAGE.

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the Drug-to-Antibody Ratio (DAR), aggregation, and in vitro cytotoxicity.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using several techniques:

-

Hydrophobic Interaction Chromatography (HIC): HIC separates the different drug-loaded species based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

-

Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the mass of the intact ADC and its subunits, allowing for the calculation of the DAR.

Aggregation Analysis

The formation of aggregates can impact the efficacy and safety of an ADC. Size-Exclusion Chromatography (SEC) is the most common method for quantifying aggregates.

In Vitro Cytotoxicity Assays

The potency of the ADC is assessed using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. Common assays include MTT and XTT assays, which measure cell viability.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the experimental protocols described in this guide.

Table 1: Reaction Conditions for Antibody Modification

| Parameter | Recommended Range/Value |

| Antibody Concentration | 1-10 mg/mL |

| Linker:Antibody Molar Ratio | 10:1 to 20:1 |

| Reaction pH | 7.2 - 8.5 |

| Reaction Temperature | Room temperature or 4°C |

| Reaction Time | 30-60 min (RT) or 2 hours (4°C) |

| Quenching Agent Conc. | 50-100 mM Tris-HCl |

Table 2: Reaction Conditions for Disulfide Bond Cleavage

| Reducing Agent | Recommended Concentration | Incubation Temperature | Incubation Time |

| DTT | 10-100 mM | 37°C | 1-4 hours |

| TCEP | 5-20 mM | 37°C | 1-4 hours |

Conclusion

Azido-PEG3-SS-NHS ester is a powerful and versatile tool for the construction of advanced bioconjugates, particularly ADCs. Its heterobifunctional and cleavable nature allows for a controlled and modular approach to synthesis, resulting in well-defined and potent therapeutic agents. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this linker in their work, contributing to the advancement of targeted therapies.

References

The Tri-Functional Bridge: A Technical Guide to the Mechanism of Action of Azido-PEG3-SS-NHS

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional crosslinker, Azido-PEG3-SS-NHS, represents a sophisticated chemical tool engineered for the precise and controlled conjugation of biomolecules. Its modular design, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide handle, and a reducible disulfide bond, all connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Mechanism: A Three-Act Process

The utility of Azido-PEG3-SS-NHS unfolds in a sequential, three-part mechanism:

-

Amine Conjugation via NHS Ester: The process begins with the covalent attachment of the linker to a biomolecule, typically a protein or antibody, through the reaction of the NHS ester with primary amines (e.g., the ε-amino group of lysine residues).

-

Bioorthogonal Ligation via Azide Group: The terminal azide group provides a handle for a highly specific "click chemistry" reaction, allowing for the attachment of a second molecule of interest (e.g., a cytotoxic payload, a fluorescent probe) that has been functionalized with an alkyne.

-

Controlled Cleavage via Disulfide Bond: The disulfide bond serves as a cleavable trigger. It remains stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, enabling site-specific release of the conjugated molecule.

Deconstructing the Functional Moieties

The NHS Ester: The Amine-Reactive Anchor

The N-hydroxysuccinimide ester is a highly efficient functional group for targeting accessible primary amines on proteins and other biomolecules. The reaction, known as acylation, proceeds via a nucleophilic attack from the amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

Mechanism of NHS Ester-Amine Reaction: The reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[3][4] At lower pH, the amine is protonated (-NH3+), and at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[3]

The PEG3 Spacer: The Hydrophilic Connector

The polyethylene glycol (PEG) component, in this case, consisting of three ethylene glycol units, serves several critical functions in bioconjugation. Its hydrophilic nature enhances the water solubility of the entire conjugate, which is particularly important when dealing with hydrophobic payloads. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

The Azide Group: The Click Chemistry Handle

The azide group (-N₃) is a key component for bioorthogonal ligation. It is largely unreactive with most biological functional groups, ensuring that the subsequent conjugation is highly specific. The azide participates in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst. This reaction involves a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.

The Disulfide Bond: The Reductive Release Trigger

The disulfide bond (-S-S-) is the cleavable element of the linker. It is relatively stable in the oxidizing extracellular environment, such as the bloodstream. However, upon internalization into a cell, it is exposed to a highly reducing environment due to a significant concentration gradient of glutathione (GSH), which is approximately 1-10 mM intracellularly compared to ~5 µM in plasma. This high concentration of GSH facilitates the reduction of the disulfide bond to two thiol groups, effectively cleaving the linker and releasing the payload.

Quantitative Data Presentation

The efficiency and stability of the functional groups in Azido-PEG3-SS-NHS are critical for its successful application. The following tables summarize key quantitative data.

Table 1: Stability of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 8.0 | Room Temperature | ~3.5 hours |

| 9.0 | Room Temperature | ~2 hours |

Data sourced from multiple references.

Table 2: Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This table provides a direct comparison of the second-order rate constants (k₂) for the reaction of various cyclooctynes with a model azide (benzyl azide). A higher k₂ value indicates a faster reaction.

| Strained Alkyne | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| BCN | Acetonitrile/Water | ~0.3 |

| DBCO | Acetonitrile | ~0.1 |

| DBCO | Methanol | ~0.03 |

| DBCO | Acetonitrile/Water | ~0.06 |

Data sourced from multiple references.

Table 3: Disulfide Bond Cleavage Data Points

This table provides illustrative data points on the cleavage of disulfide bonds under reducing conditions, highlighting the impact of glutathione (GSH) concentration.

| Disulfide Linker Context | Reducing Condition | Time | % Cleavage |

| Oligonucleotide conjugate | 5 mM GSH | 3 h | ~50% |

| ADC in mouse plasma (unhindered) | In vivo | 3 days | ~100% |

| ADC in mouse plasma (hindered) | In vivo | >48 h | <50% |

Data points extracted from various studies. It is well-established that increasing glutathione concentration accelerates the rate of disulfide bond cleavage. Furthermore, introducing steric hindrance around the disulfide bond can significantly increase its stability in plasma.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful application of Azido-PEG3-SS-NHS.

Protocol 1: Two-Step Bioconjugation using Azido-PEG3-SS-NHS

This protocol describes the conjugation of a protein (e.g., an antibody) to an alkyne-functionalized payload.

Step 1: NHS Ester Conjugation to Protein

-

Protein Preparation: Prepare the protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS) at pH 7.2-8.5.

-

Linker Solution Preparation: Immediately before use, dissolve Azido-PEG3-SS-NHS in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove the excess, unreacted linker using a desalting column or dialysis, equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Payload Preparation: Dissolve the alkyne-functionalized payload (e.g., DBCO-payload) in a compatible solvent.

-

Click Reaction: Add a 5- to 10-fold molar excess of the alkyne-payload solution to the purified azide-functionalized protein from Step 1.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

-

Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate chromatographic method to remove the excess payload.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Disulfide Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the cleavage of the disulfide bond.

-

Sample Preparation: Prepare a solution of the purified conjugate (from Protocol 1) in PBS, pH 7.4, at a known concentration (e.g., 1 mg/mL).

-

GSH Solution Preparation: Freshly prepare a stock solution of reduced glutathione (GSH) in PBS, pH 7.4.

-

Cleavage Reaction: Add the GSH stock solution to the conjugate solution to a final concentration of 1-10 mM to mimic intracellular concentrations.

-

Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by flash freezing or adding an equal volume of ice-cold acetonitrile). Analyze the samples from each time point by LC-MS to quantify the remaining intact conjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.

Mandatory Visualization

References

The Disulfide Bridge: A Functional Guide to Azido-PEG3-SS-NHS in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the disulfide bond in the heterobifunctional linker, Azido-PEG3-SS-NHS. This linker has gained significant traction in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), due to its precisely engineered components that facilitate efficient bioconjugation and controlled payload release. At the heart of its functionality lies the disulfide bond, a chemically labile linkage that acts as a biological switch, remaining stable in the extracellular environment and undergoing rapid cleavage within the target cell.

The Molecular Architecture of Azido-PEG3-SS-NHS

Azido-PEG3-SS-NHS is a trifunctional molecule, with each component serving a distinct and vital purpose in the construction of bioconjugates:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group facilitates the covalent attachment of the linker to primary amines (e.g., lysine residues) on proteins and antibodies, forming a stable amide bond.[1] The reaction is typically carried out in a slightly alkaline pH range (7.2-8.5) to ensure the deprotonation of the amine groups, making them effective nucleophiles.[2]

-

Polyethylene Glycol (PEG) Spacer: The triethylene glycol (PEG3) spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate. It increases the overall solubility of the molecule, can reduce aggregation, and may shield the conjugate from proteolytic degradation, potentially improving its pharmacokinetic profile.

-

Azide Group: The terminal azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] The azide group readily reacts with alkyne-functionalized molecules, such as cytotoxic drugs or imaging agents, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3]

-

Disulfide Bond (-S-S-): This is the core functional element for controlled release. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents.[4]

The Disulfide Bond: A Redox-Sensitive Trigger for Payload Release

The central function of the disulfide bond in Azido-PEG3-SS-NHS is to provide a mechanism for the selective release of a conjugated payload within the reducing environment of the target cell. This selectivity is primarily driven by the significant concentration gradient of the tripeptide glutathione (GSH) between the extracellular and intracellular compartments.

The bloodstream has a low concentration of reducing agents, with cysteine being the most abundant reactive thiol at concentrations of approximately 8-11 µM. In contrast, the intracellular concentration of glutathione is significantly higher, ranging from 1 to 10 mM, which is up to 1000-fold greater than in the extracellular space. This high intracellular GSH concentration creates a highly reducing environment that readily cleaves the disulfide bond through a thiol-disulfide exchange reaction, liberating the conjugated payload.

Cancer cells, in particular, often exhibit elevated levels of glutathione, which is thought to be a mechanism to protect them from oxidative stress. This elevated GSH level in the tumor microenvironment can further enhance the selective cleavage of disulfide-linked ADCs, increasing their therapeutic index.

Quantitative Data on Glutathione Concentrations

The differential in glutathione concentration is a key quantitative parameter underpinning the utility of disulfide linkers.

| Location | Glutathione (GSH) Concentration | Reference |

| Blood Plasma | ~5 µM | |

| Intracellular (Normal Cells) | 1-10 mM | |

| Intracellular (Tumor Cells) | Often elevated compared to normal cells |

| Factor | Effect on Cleavage Rate | Rationale |

| Glutathione Concentration | Increased concentration leads to a faster cleavage rate. | The reaction is concentration-dependent; higher concentrations of the reducing agent drive the equilibrium towards the cleaved state. |

| Steric Hindrance | Increased steric hindrance around the disulfide bond decreases the cleavage rate. | Bulky chemical groups near the disulfide bond can physically obstruct the approach of glutathione, slowing the thiol-disulfide exchange reaction. This is a common strategy to improve the in-vivo stability of disulfide linkers. |

| pH | The reaction rate is pH-dependent, with optimal rates typically observed near physiological pH. | The thiol-disulfide exchange reaction involves a thiolate anion (RS-), the concentration of which is dependent on the pKa of the thiol and the pH of the environment. |

Experimental Protocols

The following is a generalized, multi-step protocol for the creation of an antibody-drug conjugate (ADC) using Azido-PEG3-SS-NHS, followed by an assay to measure the in vitro release of the payload.

Part 1: Conjugation of Azido-PEG3-SS-NHS to an Antibody

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.5.

-

Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

-

-

NHS Ester Reaction:

-

Dissolve Azido-PEG3-SS-NHS in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM immediately before use.

-

Add a 5- to 20-fold molar excess of the Azido-PEG3-SS-NHS solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Purification of the Azide-Functionalized Antibody:

-

Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.

-

Part 2: Click Chemistry for Payload Conjugation

This protocol assumes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Preparation of Reagents:

-

Prepare stock solutions of:

-

Copper(II) sulfate (CuSO4) in water (e.g., 20 mM).

-

A copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water (e.g., 100 mM).

-

A reducing agent such as sodium ascorbate in water (e.g., 300 mM, freshly prepared).

-

The alkyne-functionalized payload in a suitable solvent (e.g., DMSO).

-

-

-

Click Reaction:

-

To the azide-functionalized antibody in PBS, add the alkyne-payload to the desired molar excess.

-

Add the THPTA ligand to the reaction mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the ADC:

-

Purify the final ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and catalyst.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR).

-

Part 3: In Vitro Disulfide Cleavage Assay (Ellman's Assay)

This assay quantifies the release of a thiol-containing payload.

-

Preparation of Reagents:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

Glutathione (GSH) Solution: Prepare a stock solution of GSH (e.g., 100 mM) in the Reaction Buffer.

-

Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve.

-

-

Cleavage Reaction:

-

Incubate the purified ADC at a known concentration with a physiological concentration of GSH (e.g., 1-10 mM) in the Reaction Buffer at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

-

Quantification of Released Thiol:

-

To each aliquot and to the cysteine standards, add the DTNB solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the concentration of the released thiol-containing payload from the standard curve.

-

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Experimental workflow for ADC synthesis and cleavage analysis.

Mechanism of Action

References

- 1. Catalysis of thiol/disulfide exchange: single-turnover reduction of protein disulfide-isomerase by glutathione and catalysis of peptide disulfide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1]

Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1][2] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation.[1] This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.

Improved Pharmacokinetics: The PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.

Reduced Immunogenicity: The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.

Precise Spatial Control: The defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Quantitative Data on the Impact of PEG Spacers

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths and against other spacer types.

Table 1: Comparison of Physicochemical Properties of Crosslinkers

| Feature | PEG Spacer (e.g., PEG3) | Alkyl Chain Spacer | Advantage of PEG Spacer |

| Hydrophilicity | High | Low | Increased solubility of the bioconjugate, reduced aggregation. |

| Flexibility | High | Low to Medium | Allows for optimal orientation of conjugated molecules, can improve cell permeability. |

| Biocompatibility | High | Variable | Low immunogenicity and toxicity. |

| Immunogenicity | Low | Can be immunogenic | "Stealth effect" shields epitopes from the immune system. |

Table 2: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

| Property | Short PEG (e.g., PEG3/4) | Long PEG (e.g., PEG8/24) | General Trend |

| Solubility | Good | Excellent | Longer PEG chains further increase solubility, which is beneficial for hydrophobic payloads. |

| In Vitro Potency (IC50) | Generally Higher | May be slightly lower | Shorter linkers can sometimes lead to more potent in vitro effects. |

| Plasma Half-Life (t1/2) | Moderate Increase | Significant Increase | Longer PEG chains lead to a more pronounced increase in circulation time. |

| Tumor Growth Inhibition | Effective | Often More Effective | Improved pharmacokinetics with longer PEG chains can lead to better in vivo efficacy. |

| Aggregation | Low | Very Low | All PEG spacers reduce aggregation compared to non-PEG linkers, with longer chains being more effective. |

Mandatory Visualizations

References

The Researcher's Guide to Cleavable Bifunctional Crosslinkers: A Core Component in Modern Drug Development and Proteomics

For Immediate Release

In the intricate world of biological research and pharmaceutical development, the ability to selectively link and later separate molecules is paramount. Cleavable bifunctional crosslinkers have emerged as indispensable tools, enabling scientists to probe protein-protein interactions, construct sophisticated drug delivery systems, and unravel complex cellular signaling pathways. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core types of cleavable crosslinkers, their mechanisms of action, quantitative data for experimental design, and detailed protocols for their application.

Introduction to Cleavable Bifunctional Crosslinkers

Bifunctional crosslinkers are chemical reagents that possess two reactive ends capable of covalently linking to functional groups on proteins or other biomolecules.[1] What sets cleavable crosslinkers apart is the presence of a labile bond within their spacer arm, which can be broken under specific chemical or physical conditions.[2] This "catch-and-release" capability is crucial for applications where the permanent linkage of molecules would hinder subsequent analysis or the delivery of a therapeutic agent.[2]

The core utility of these reagents lies in their ability to trap transient or weak interactions, allowing for their capture and subsequent identification.[3] In the realm of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), cleavable linkers ensure that the potent cytotoxic payload remains tethered to the antibody in circulation and is only released upon reaching the target tumor cell.[4]

Core Types of Cleavable Bifunctional Crosslinkers

There are four primary categories of cleavable crosslinkers, distinguished by the nature of their cleavable bond:

Disulfide Bond-Based Cleavable Crosslinkers

Disulfide linkers contain a disulfide (-S-S-) bond that is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavage is often exploited in intracellular drug delivery, as the cytoplasm has a significantly higher concentration of reducing agents like glutathione compared to the extracellular environment.

A widely used disulfide-containing crosslinker is DSP (Dithiobis(succinimidyl propionate)), a homobifunctional NHS ester that reacts with primary amines.

Acid-Cleavable Crosslinkers

Acid-cleavable linkers are designed to be stable at neutral pH but hydrolyze in acidic environments. This property is particularly useful for targeting the endosomal and lysosomal compartments of cells, where the pH is significantly lower (pH 4.5-6.2) than in the cytoplasm (pH 7.4). Hydrazone linkers are a common example of acid-labile functionalities used in ADCs.

Photocleavable Crosslinkers

Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that can be cleaved upon exposure to UV or near-UV light of a specific wavelength. This allows for precise temporal and spatial control over the cleavage process. Photocleavage is a rapid and efficient method for releasing crosslinked molecules without the need for additional chemical reagents.

Enzymatically Cleavable Crosslinkers

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in a particular cellular compartment or disease state. In the context of ADCs, peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, are widely used. These linkers are stable in the bloodstream but are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.

Quantitative Data for Experimental Design

The selection of an appropriate crosslinker depends on several factors, including the reactive groups on the target molecules, the desired spacer arm length, and the required cleavage conditions. The following tables summarize key quantitative data for a selection of common cleavable bifunctional crosslinkers.

| Table 1: Disulfide Cleavable Crosslinkers | ||||

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Key Characteristics |

| DSP (Dithiobis(succinimidyl propionate)) | NHS ester (Amine) | 12.0 | Reducing agents (e.g., 20-50 mM DTT) | Membrane permeable, homobifunctional |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS ester (Amine) | 12.0 | Reducing agents (e.g., 20-50 mM DTT) | Water-soluble, membrane impermeable |

| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester (Amine), Pyridyldithiol (Sulfhydryl) | 6.8 | Reducing agents (e.g., DTT) | Heterobifunctional |

| DTME (Dithiobismaleimidoethane) | Maleimide (Sulfhydryl) | 13.1 | Reducing agents (e.g., DTT) | Homobifunctional, thiol-reactive |

| Table 2: Acid-Cleavable Crosslinkers | ||||

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Key Characteristics |

| Hydrazone-based linkers (general) | Varies (often with a ketone/aldehyde and a hydrazide) | Variable | Acidic pH (e.g., pH 4.5-5.5) | Used in ADCs like Mylotarg |

| Silyl Ether-based linkers | Varies | Tunable | Acidic pH, rate dependent on substituents | Tunable degradation rates |

| Table 3: Photocleavable Crosslinkers | ||||

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Condition | Quantum Yield/Efficiency |

| PC-Linker | Phosphoramidite | ~5.5 (C3 spacer) | UV light (300-350 nm) | Cleavage within 5 minutes with appropriate lamp |

| Coumarin-based linkers | Amine, Carboxyl | Variable | Blue light (400-450 nm) | Good quantum efficiency (0.25) |

| SDASO linkers | NHS ester, Diazirine | Variable (e.g., 8.9, 11.1, 15.7) | UV activation for crosslinking, MS-cleavable | MS-cleavable for mass spectrometry analysis |

| Table 4: Enzymatically Cleavable Crosslinkers | ||||

| Crosslinker | Reactive Groups | Cleavage Enzyme | Cleavage Site | Key Characteristics |

| Val-Cit-PABC | Varies (e.g., Maleimide) | Cathepsin B | Between Citrulline and PABC | Widely used in ADCs, self-immolative spacer |

| Glu-Val-Cit-PABC | Varies | Cathepsin B | Between Citrulline and PABC | Enhanced hydrophilicity |

| Phe-Lys | Varies | Cathepsin B | Between Lysine and spacer | Alternative dipeptide sequence |

Signaling Pathways and Experimental Workflows

The application of cleavable bifunctional crosslinkers often involves multi-step processes. The following diagrams, generated using the DOT language, illustrate key workflows.

Caption: Workflow for protein interaction analysis using a disulfide-cleavable crosslinker.

Caption: Mechanism of action for an ADC with an enzymatically cleavable Val-Cit linker.

Experimental Protocols

Detailed methodologies are crucial for the successful application of cleavable crosslinkers. Below are generalized protocols for key experiments.

Protocol 1: Protein Crosslinking using DSP (Disulfide-Cleavable)

Objective: To crosslink interacting proteins within a complex for subsequent isolation and identification.

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

DSP crosslinker.

-

Anhydrous DMSO.

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Reducing agent (e.g., 50 mM DTT in a suitable buffer).

Procedure:

-

Prepare DSP Stock Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 25 mM.

-

Crosslinking Reaction:

-

Add the DSP stock solution to the protein sample to achieve a final DSP concentration of 0.25-5 mM. The optimal concentration should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for protein concentrations below 5 mg/mL.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM to stop the crosslinking reaction by reacting with any excess NHS esters. Incubate for 15 minutes at room temperature.

-

Isolate Crosslinked Complex: Proceed with the isolation of the protein complex of interest (e.g., via immunoprecipitation or affinity chromatography).

-

Cleave Crosslinks: To cleave the disulfide bond, incubate the isolated complex with 20-50 mM DTT for 30 minutes at 37°C.

-

Analysis: Analyze the released proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In Vitro Cleavage of a Val-Cit Linker in an ADC by Cathepsin B

Objective: To determine the rate and extent of drug release from an ADC containing a Val-Cit linker in the presence of Cathepsin B.

Materials:

-

ADC with a Val-Cit linker.

-

Recombinant human Cathepsin B.

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

Activation solution (e.g., 8 mM L-cysteine in assay buffer).

-

Quenching solution (e.g., strong acid or organic solvent to stop the enzymatic reaction).

-

Analytical system (e.g., HPLC, LC-MS) for quantifying the released drug.

Procedure:

-

Activate Cathepsin B: Prepare a working solution of Cathepsin B in the assay buffer containing the activating agent. Incubate for a specified time (e.g., 15 minutes at 37°C) to ensure the enzyme is active.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Cleavage: Start the reaction by adding the activated Cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar range for the ADC.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

Quantify Released Drug: Analyze the quenched samples using a calibrated HPLC or LC-MS method to determine the concentration of the released cytotoxic payload.

-

Data Analysis: Plot the concentration of the released drug over time to determine the cleavage kinetics.

Conclusion

Cleavable bifunctional crosslinkers are powerful and versatile reagents that have significantly advanced our ability to study protein interactions and develop targeted therapeutics. By understanding the distinct properties and mechanisms of disulfide, acid-cleavable, photocleavable, and enzymatically cleavable linkers, researchers can select the optimal tool for their specific experimental needs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective implementation of these essential chemical tools in both basic research and drug development.

References

An In-depth Technical Guide to Azide-Alkyne Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone in various scientific disciplines, including drug discovery, bioconjugation, and materials science, due to its reliability and specificity.[2][3][4] This guide provides a comprehensive overview of the two major types of azide-alkyne click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Click Chemistry

The foundation of azide-alkyne click chemistry lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[5] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the advent of catalyzed and strain-promoted versions has revolutionized its application. These modern iterations offer significant rate accelerations and, in the case of CuAAC, complete regioselectivity.

The bioorthogonal nature of the azide and alkyne functional groups is a key feature; they are largely unreactive within complex biological systems, ensuring that the reaction proceeds with high specificity between the desired partners. This has made click chemistry an invaluable tool for labeling and modifying biomolecules in living systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, uniting terminal alkynes and azides to yield 1,4-disubstituted 1,2,3-triazoles exclusively. This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart and is insensitive to a wide pH range (4 to 12) and aqueous conditions.

Reaction Mechanism

The mechanism of CuAAC involves a copper(I) catalyst that coordinates with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle that subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Catalysts, Ligands, and Solvents

The active catalyst in CuAAC is the copper(I) ion. While Cu(I) salts like CuI or CuBr can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most notably sodium ascorbate.

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing disproportionation, and accelerating the reaction. The choice of ligand can also influence the reaction's compatibility with biological systems by sequestering the potentially toxic copper ions.

| Ligand | Key Properties | Typical Use |

| TBTA (Tris(benzyltriazolylmethyl)amine) | Water-insoluble, one of the first and most widely used ligands. | Organic solvents, bioconjugation. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, reduces copper cytotoxicity. | Aqueous bioconjugation. |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Highly water-soluble, accelerates reaction rates and suppresses cytotoxicity. | Live cell imaging, in vivo applications. |

A wide variety of solvents are compatible with CuAAC, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as alcohols and water. In many cases, aqueous solvent systems are ideal, often providing the best yields and reaction rates.

Experimental Protocol: CuAAC Bioconjugation

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule to an azide-containing molecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the desired buffer.

-

Add the ligand solution to the reaction mixture. A typical ligand-to-copper ratio is 5:1.

-

Add the CuSO₄ solution to the reaction mixture. The final concentration of copper can be adjusted, typically between 50 µM and 250 µM for bioconjugation.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and concentrations.

-

The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

Purify the conjugate using appropriate chromatographic techniques. Copper can be removed by washing with a solution containing a chelator like EDTA.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living systems.

Reaction Mechanism

The SPAAC reaction is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne in a single step to form the triazole product. The release of ring strain from the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed at physiological temperatures.

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cyclooctyne Reagents

The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction kinetics and improve stability and solubility.

| Cyclooctyne Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

| OCT | ~10⁻³ | First generation, relatively slow kinetics. |

| ALO (Aza-cyclooctyne) | ~10⁻² | Increased reactivity compared to OCT. |

| DIFO (Difluorinated cyclooctyne) | 0.045 - 0.76 | Fluorine substitution significantly increases reaction rate. |

| BCN (Bicyclo[6.1.0]nonyne) | 0.0034 - 0.01 | Good balance of stability and reactivity. |

| DBCO (Dibenzocyclooctyne) | 0.03 - 0.1 | High reactivity, widely used for bioconjugation. |

| DIBAC/ADIBO | ~1.0 | Aza-dibenzocyclooctyne with very fast kinetics. |

Note: Rate constants can vary depending on the specific azide and reaction conditions.

Experimental Protocol: SPAAC Bioconjugation

This protocol outlines a general procedure for labeling a biomolecule containing an azide with a cyclooctyne-functionalized probe.

Materials:

-

Azide-modified biomolecule

-

Cyclooctyne reagent (e.g., DBCO-PEG4-NHS ester for protein labeling)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the azide-modified biomolecule in the appropriate buffer.

-

Dissolve the cyclooctyne reagent in a compatible solvent (e.g., DMSO).

-

Add the cyclooctyne solution to the solution of the azide-modified biomolecule. The molar ratio of cyclooctyne to azide will depend on the specific application and may require optimization.

-

Incubate the reaction mixture at the desired temperature (typically room temperature or 37°C) for 1-24 hours. Reaction progress can be monitored by analytical techniques such as LC-MS or fluorescence imaging if a fluorescent cyclooctyne is used.

-

Purify the labeled biomolecule using methods appropriate for the sample, such as size-exclusion chromatography or dialysis, to remove unreacted cyclooctyne.

Applications in Drug Development and Research

Click chemistry has had a profound impact on drug discovery and development. It is used for:

-

Lead discovery and optimization: Rapidly synthesizing libraries of compounds for high-throughput screening.

-

Bioconjugation: Attaching drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), or linking molecules to imaging agents for diagnostics.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Identifying and characterizing protein targets of drug candidates.

-

Material Science: Creating novel biomaterials, hydrogels, and functionalized surfaces.

Caption: A general experimental workflow for a bioconjugation experiment using click chemistry.

Conclusion

Azide-alkyne click chemistry, in both its copper-catalyzed and strain-promoted forms, offers a powerful and versatile toolkit for researchers, scientists, and drug development professionals. The high efficiency, specificity, and biocompatibility of these reactions have enabled significant advancements in our ability to synthesize complex molecules and probe biological systems. A thorough understanding of the underlying principles, reaction parameters, and available reagents is essential for the successful application of this transformative chemical technology.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

A Deep Dive into Amine-Reactive Crosslinkers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, amine-reactive crosslinkers are indispensable tools for elucidating protein interactions, developing antibody-drug conjugates (ADCs), and constructing novel biomaterials. This in-depth technical guide explores the core principles of amine-reactive crosslinkers, detailing their chemical reactivity, classification, and practical applications. We provide structured data for easy comparison of common crosslinkers and detailed experimental protocols for key applications.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] These primary amines are located at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][2] The high abundance and accessibility of these amine groups make them a frequent target for bioconjugation.[1]

The fundamental principle of amine-reactive crosslinking is an electrophilic-nucleophilic interaction. The amine group, with its lone pair of electrons, acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond. This strategy is widely employed for a variety of applications, including:

-

Protein-Protein Interaction Studies: To identify and characterize interacting proteins.

-

Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.

-

Immobilization of Biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.

-

Labeling: To attach fluorescent dyes or biotin for the detection and tracking of biomolecules.

Chemical Principles of Amine-Reactive Groups

Several types of chemical groups can react with primary amines. The most common among these are N-hydroxysuccinimide (NHS) esters and imidoesters, each with distinct reactivity profiles and forming different types of covalent bonds.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (7.2-9.0), releasing N-hydroxysuccinimide (NHS) as a byproduct.

A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water to become non-reactive. The rate of hydrolysis increases with pH. To maximize conjugation efficiency, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.

To improve water solubility and enable cell-surface-specific labeling, sulfonated versions of NHS esters (Sulfo-NHS esters) are available. The addition of a sulfonate group (-SO3) to the N-hydroxysuccinimide ring renders the molecule water-soluble and membrane-impermeable. This is particularly useful for targeting proteins on the exterior of living cells without labeling intracellular proteins. The reaction chemistry of Sulfo-NHS esters with amines is identical to that of NHS esters.

Imidoesters

Imidoesters react with primary amines under alkaline conditions (typically pH 8-10) to form amidine bonds. A key feature of imidoester crosslinkers is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein. However, the resulting amidine bond can be reversible at high pH.

Other Amine-Reactive Chemistries

While NHS esters and imidoesters are the most common, other functional groups also react with primary amines:

-

Isocyanates and Isothiocyanates: These react with primary amines to form urea and thiourea linkages, respectively. While more tolerant to hydrolysis than NHS esters, the resulting bonds are generally less stable.

-

Aldehydes: These react with primary amines to form a Schiff base (imine), which can then be reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.

-

Epoxides (Oxiranes): These react with primary amines through a ring-opening reaction to form a stable carbon-nitrogen bond.

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on the reactivity of their functional groups and the nature of their spacer arm.

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group. They are often employed in studies of protein-protein interactions and to create protein polymers. However, they can lead to unwanted polymerization and self-conjugation.

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and minimizes the formation of unwanted polymers. A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.

Cleavable vs. Non-Cleavable Spacer Arms

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules. They are ideal for applications where the long-term integrity of the conjugate is essential.

-

Cleavable Crosslinkers: These contain a spacer arm with a bond that can be broken under specific conditions, such as a disulfide bond (reducible by agents like DTT) or an ester linkage (hydrolyzable). This feature is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.

Quantitative Data for Common Amine-Reactive Crosslinkers

The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | No | Yes |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Yes | No |

| DSG (Disuccinimidyl glutarate) | NHS Ester | 7.7 | No | No | Yes |

| BSG (Bis(sulfosuccinimidyl) glutarate) | Sulfo-NHS Ester | 7.7 | No | Yes | No |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | No | Yes |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes | No |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Amine-Reactive Group | Second Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3 | No | No | Yes |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No | Yes | No |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No | Yes |

| Sulfo-SPDP | Sulfo-NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | Yes | No |

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is suitable for identifying protein-protein interactions.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

-

DSS crosslinker.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol is a general guide for creating antibody-drug conjugates (ADCs).

Materials:

-